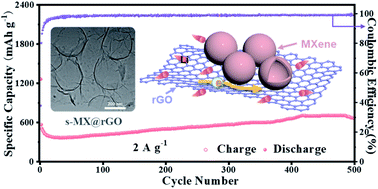3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
Journal of Materials Chemistry A Pub Date: 2021-09-24 DOI: 10.1039/D1TA07250A
Abstract
Transition metal carbon/nitrogen compound (MXene) materials have been regarded as promising candidates for lithium-ion storage. However, two-dimensional (2D) MXenes with abundant surface functional groups easily accumulate spontaneously, which significantly reduces their specific surface area and further limits their lithium-ion storage properties. In this study, uniform three-dimensional (3D) hollow MXene nanospheres with an average diameter of < 300 nm were first synthesized via a template method, which used positively charged polystyrene (PS) as a template. Furthermore, reduced graphene oxide (rGO) was introduced to wrap the hollow MXene nanospheres to form hybrid MXene@rGO nanospheres. The 3D structure of the composite can not only increase the specific surface area of the material and prevent the accumulation of sheets, but also reduce the effect of volume expansion upon cycling. Meanwhile, the layer spacing between rGO and MXene sheets is only 0.26 nm, which further promotes charge exchange at the interface, so as to improve the electrochemical kinetic performance of the material. Thus, the hollow MXene@rGO nanospheres exhibited excellent rate properties as anodes for lithium-ion batteries, providing a high capacity of 241.5 mA h g−1 after 5000 cycles at 10 A g−1. It is demonstrated that 3D MXene@rGO nanospheres are a promising anode material for high-rate lithium-ion batteries.


Recommended Literature
- [1] Concluding Remarks
- [2] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone
- [3] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [4] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [5] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [6] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [7] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [8] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [9] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [10] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 1467-16-9
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









